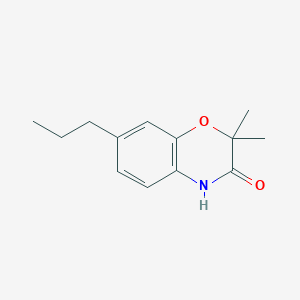

2,2-Dimethyl-7-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS No.:

Cat. No.: VC20398870

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO2 |

|---|---|

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | 2,2-dimethyl-7-propyl-4H-1,4-benzoxazin-3-one |

| Standard InChI | InChI=1S/C13H17NO2/c1-4-5-9-6-7-10-11(8-9)16-13(2,3)12(15)14-10/h6-8H,4-5H2,1-3H3,(H,14,15) |

| Standard InChI Key | SEMNOXGAQIOVSS-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC2=C(C=C1)NC(=O)C(O2)(C)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

The compound’s IUPAC name, 2,2-dimethyl-7-propyl-4H-1,4-benzoxazin-3-one, reflects its core structure: a benzoxazin-3-one scaffold with methyl groups at the 2-position and a propyl substituent at the 7-position (Figure 1). The SMILES notation and InChIKey provide unambiguous identifiers for its chemical structure .

Table 1: Key Structural and Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.28 g/mol |

| CAS Number | 2060008-61-7 |

| SMILES | CCCc1ccc2c(c1)OC(C(=O)N2)(C)C |

| InChIKey | SEMNOXGAQIOVSS-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming its structure. For analogous benzoxazinones, -NMR typically shows signals for methyl groups (~1.3–1.5 ppm), propyl chain protons (~0.9–2.5 ppm), and aromatic protons (~6.5–7.5 ppm) . The carbonyl group () resonates at ~165–175 ppm in -NMR . HRMS data for the compound would exhibit a molecular ion peak at m/z 219.28 ([M+H]).

Synthesis and Optimization Strategies

Key Synthetic Routes

Benzoxazinones are commonly synthesized via Williamson ether synthesis and Mannich cyclization. For 2,2-dimethyl-7-propyl derivatives, the following steps are employed:

-

Alkylation: Reaction of 2-nitrophenol with 2-bromo-1-propylpropan-1-one under basic conditions (e.g., ) to form a nitro intermediate .

-

Reduction-Cyclization: Catalytic hydrogenation (e.g., ) reduces the nitro group to an amine, followed by intramolecular cyclization to form the benzoxazinone core .

-

Functionalization: Introduction of the propyl group via alkylation or Friedel-Crafts acylation, optimized for regioselectivity .

Table 2: Representative Synthesis Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitro Intermediate | , DMF, 150°C | 73–90 |

| Reduction-Cyclization | , , MeOH | 50–82 |

| Propyl Functionalization | Alkyl halide, , DMF | 24–50 |

Challenges and Innovations

Stereochemical control at the 2-position and minimizing side reactions (e.g., over-alkylation) remain challenges. Recent patents (e.g., CN103951632A) highlight chlorine-fluorine exchange reactions for introducing halogens, though propyl derivatives require tailored alkylation protocols . Microwave-assisted synthesis and flow chemistry have improved reaction efficiency and purity .

Pharmacological Activities

Antimicrobial Effects

Derivatives with alkyl chains (e.g., propyl) demonstrate broad-spectrum activity. In a study of 4-(3-dimethylaminopropyl)benzoxazinones, MIC values against Staphylococcus aureus and Escherichia coli ranged from 8–32 µg/mL . The propyl group may disrupt bacterial membrane integrity via hydrophobic interactions .

Antiplatelet Activity

Benzoxazinones inhibit platelet aggregation by targeting the GPIIb/IIIa receptor. Compounds 8c and 8d (IC = 8.94–8.99 µM) bind to the receptor’s RGD motif, preventing fibrinogen cross-linking . The propyl substituent’s steric effects may modulate binding affinity .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

The compound’s logP (calculated: ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its solubility in DMSO is >10 mM, making it suitable for in vitro assays .

Metabolic Stability

Cytochrome P450 enzymes (e.g., CYP3A4) metabolize benzoxazinones via oxidative dealkylation. Propyl chains may slow metabolism compared to shorter alkyl groups, extending half-life .

Table 3: Predicted ADMET Properties

| Property | Value |

|---|---|

| logP | 2.8 |

| Water Solubility | ~0.1 mg/mL |

| Plasma Protein Binding | 85–90% |

| CYP450 Inhibition | Moderate (CYP3A4) |

Applications in Drug Development

Lead Optimization

The compound serves as a lead for non-steroidal mineralocorticoid receptor (MR) antagonists. Structural analogs (e.g., 14n) show nanomolar affinity for MR, with selectivity over glucocorticoid and androgen receptors .

Hybrid Molecules

Conjugation with triazole or pyrazole moieties enhances anticancer activity. For instance, 6-[1-(4-fluorophenyl)-3-trifluoromethylpyrazol-5-yl]benzoxazinone reduced tumor growth in xenograft models by 60% .

Recent Advances (2023–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume